molecular formula C20H14O6 B8216503 4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid

4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid

Cat. No.: B8216503
M. Wt: 350.3 g/mol
InChI Key: BMJACGQXGAMSIK-UHFFFAOYSA-N
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Description

3,3’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is an organic compound with the molecular formula C20H14O6 It is a derivative of terphenyl, characterized by the presence of two hydroxyl groups and two carboxylic acid groups

Scientific Research Applications

Catalytic Applications

3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is utilized in various catalytic applications. Metal-organic frameworks (MOFs) incorporating this compound have shown significant improvements in catalytic activities. For example, in the oxidation of cyclohexane, MOFs with this compound have demonstrated a remarkable enhancement in product selectivity and catalyst stability (Xiao et al., 2016). Additionally, the compound has been used in frameworks for efficient and selective dye adsorption, and lanthanide adsorption, which also impacts luminescence regulation (Gao et al., 2019).

Material Science and Polymer Synthesis

In material science, derivatives of this compound have been studied for their potential in creating novel materials. For instance, its derivatives are explored in the crystal structures of various compounds, influencing hydrogen bonding and crystal packing (Owczarzak et al., 2013). Also, it's used in the synthesis of novel soluble polyamides with ether linkages and laterally attached p‐terphenyl units, indicating potential applications in high-performance polymers (Hsiao & Chang, 2004).

Photophysical Properties

The compound and its derivatives exhibit interesting photophysical properties. For instance, uranyl carboxylates synthesized from this compound display unique luminescence characteristics, which can be quenched or enhanced depending on the presence of specific molecules (Hou & Tang, 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Terphenyl Core: The terphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Dihydroxy-[1,1’:4’,1’'-terphenyl]-4,

Properties

IUPAC Name

4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-17-9-13(5-7-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-16(20(25)26)18(22)10-14/h1-10,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJACGQXGAMSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
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4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 3
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 4
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 5
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid

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